molecular formula C24H21FN2O2S2 B2475248 (2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866348-31-4

(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2475248
CAS No.: 866348-31-4
M. Wt: 452.56
InChI Key: JOBWFJQDBKKLLW-WCWDXBQESA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structural components. This compound features a benzenesulfonyl group, a dimethylphenylamino group, and a fluorophenylmethylsulfanyl group, all connected to a prop-2-enenitrile backbone. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as benzenesulfonyl chloride, 2,5-dimethylaniline, and 2-fluorobenzyl mercaptan. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,5-dimethylanilino)-3-[(2-fluorophenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S2/c1-17-12-13-18(2)22(14-17)27-24(30-16-19-8-6-7-11-21(19)25)23(15-26)31(28,29)20-9-4-3-5-10-20/h3-14,27H,16H2,1-2H3/b24-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBWFJQDBKKLLW-WCWDXBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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